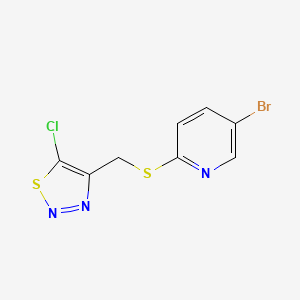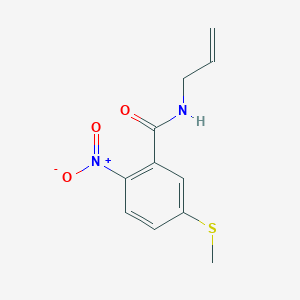
Methyl (2-bromo-4-methylphenyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-bromo-4-methylphenyl)glycinate is an organic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with a glycine ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-bromo-4-methylphenyl)glycinate typically involves the reaction of 2-bromo-4-methylphenylamine with glycine methyl ester in the presence of a coupling agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-bromo-4-methylphenyl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted phenylglycinates.
Oxidation Reactions: Products include phenylglycine oxides.
Reduction Reactions: Products include phenylglycine amines.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Methyl (2-bromo-4-methylphenyl)glycinate is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and the development of new compounds.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research involving this compound contributes to the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2-bromo-4-methylphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and glycine ester moiety play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-bromo-4-chlorophenyl)glycinate
- Methyl (2-bromo-4-fluorophenyl)glycinate
- Methyl (2-bromo-4-ethylphenyl)glycinate
Uniqueness
Methyl (2-bromo-4-methylphenyl)glycinate is unique due to the presence of a methyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific research applications .
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
methyl 2-(2-bromo-4-methylanilino)acetate |
InChI |
InChI=1S/C10H12BrNO2/c1-7-3-4-9(8(11)5-7)12-6-10(13)14-2/h3-5,12H,6H2,1-2H3 |
InChI Key |
WGZFWDOZHVVDJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S)-4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14897230.png)









![3-Bicyclo[3.2.0]heptanylmethanol](/img/structure/B14897311.png)
